N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 92792-09-1
VCID: VC8322533
InChI: InChI=1S/C16H10INO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I
Molecular Formula: C16H10INO3
Molecular Weight: 391.16 g/mol

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 92792-09-1

VCID: VC8322533

Molecular Formula: C16H10INO3

Molecular Weight: 391.16 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide - 92792-09-1

Description

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family, which is known for its diverse biological activities. This compound features a chromene core modified with an iodo substituent on the phenyl ring and a carboxamide functional group. Despite the lack of specific literature directly focused on this compound, its structural features suggest potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common method might include the reaction between 2-oxo-2H-chromene-3-carboxylic acid and 4-iodoaniline under specific conditions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used, and catalysts may be employed to enhance reaction rates.

Biological Activities

Chromene derivatives, including those with iodo substituents, have been explored for their potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its interactions with biological targets, which could be studied through techniques like molecular docking and in vitro assays.

Safety and Handling

Compounds with halogen substituents, such as iodine, may exhibit toxicity and require careful handling. Detailed safety data sheets should be consulted for specific precautions when handling N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide.

CAS No. 92792-09-1
Product Name N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide
Molecular Formula C16H10INO3
Molecular Weight 391.16 g/mol
IUPAC Name N-(4-iodophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H10INO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19)
Standard InChIKey NRQJGVGVCDKKAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I
PubChem Compound 599278
Last Modified Aug 20 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator